BChE-IN-25
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Overview
Description
BChE-IN-25 is a chemical compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. This enzyme is widely distributed in the human body, including the liver, blood plasma, and brain. Inhibitors of butyrylcholinesterase are of significant interest due to their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the reaction of specific aromatic amines with acyl chlorides under controlled conditions to form the desired product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
BChE-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
BChE-IN-25 has numerous scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research to understand the role of butyrylcholinesterase in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and biosensors for detecting enzyme activity .
Mechanism of Action
BChE-IN-25 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine and other choline esters, leading to increased levels of these neurotransmitters in the synaptic cleft. The molecular targets include the serine residue in the active site of the enzyme, and the pathways involved are primarily related to cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another butyrylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Galantamine: Primarily an acetylcholinesterase inhibitor but also affects butyrylcholinesterase to some extent .
Uniqueness
BChE-IN-25 is unique due to its high selectivity and potency as a butyrylcholinesterase inhibitor. Unlike other inhibitors, it has a lower affinity for acetylcholinesterase, making it more specific for butyrylcholinesterase. This specificity reduces potential side effects associated with non-selective inhibition of cholinesterases .
Properties
CAS No. |
79183-25-8 |
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Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-nonylindole-2,3-dione |
InChI |
InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-13-18-15-12-9-8-11-14(15)16(19)17(18)20/h8-9,11-12H,2-7,10,13H2,1H3 |
InChI Key |
HIXIRXUJJGRZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
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